Z-Gly-Pro-Phe-Leu-CHO: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Z-Gly-Pro-Phe-Leu-CHO: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Phe-Leu-CHO is a potent and selective tetrapeptide aldehyde inhibitor of the proteasome, a critical cellular machine responsible for protein degradation. Its ability to specifically target the chymotrypsin-like activity of the proteasome has made it a valuable tool in studying the ubiquitin-proteasome pathway and a lead compound in the development of therapeutics for various diseases, including cancer. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Z-Gly-Pro-Phe-Leu-CHO, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Discovery
The discovery of Z-Gly-Pro-Phe-Leu-CHO is rooted in the pioneering work on peptide aldehydes as inhibitors of the multicatalytic proteinase complex, now known as the proteasome. Research in the early 1990s, notably by the laboratory of Marian Orlowski, systematically explored the substrate specificity of the different proteolytic activities of the proteasome. These studies utilized a variety of synthetic peptide substrates to characterize the active sites of the enzyme complex.
Quantitative Inhibitory Activity
Z-Gly-Pro-Phe-Leu-CHO exhibits potent and selective inhibition of the various catalytic activities of the proteasome. The following table summarizes the key quantitative data for its inhibitory potency.
| Proteasomal Activity | Parameter | Value | Reference |
| Branched Chain Amino Acid Preferring | Kᵢ | 1.5 µM | [1] |
| Small Neutral Amino Acid Preferring | Kᵢ | 2.3 µM | [1] |
| Chymotrypsin-like | Kᵢ | 40.5 µM | [1] |
| Peptidyl-glutamyl Peptide Hydrolyzing | IC₅₀ | 3.1 µM | [1] |
Synthesis
The synthesis of Z-Gly-Pro-Phe-Leu-CHO can be achieved through a multi-step process involving either solution-phase or solid-phase peptide synthesis, followed by the conversion of the C-terminal amino acid to the corresponding aldehyde. Below is a representative experimental protocol for the synthesis of a tetrapeptide aldehyde, which can be adapted for Z-Gly-Pro-Phe-Leu-CHO.
Experimental Protocol: Representative Solid-Phase Synthesis of a Tetrapeptide Aldehyde
This protocol outlines a general strategy for the solid-phase synthesis of a C-terminal peptide aldehyde.
Materials:
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Fmoc-Leu-Wang resin
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Fmoc-Phe-OH
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Fmoc-Pro-OH
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Fmoc-Gly-OH
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Z-Cl (Benzyl chloroformate)
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N,N'-Diisopropylcarbodiimide (DIC)
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1-Hydroxybenzotriazole (HOBt)
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Piperidine
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)
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Dess-Martin periodinane (DMP)
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Diethyl ether
Procedure:
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Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from Leucine. Wash the resin thoroughly with DMF and DCM.
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Peptide Coupling (Phenylalanine): In a separate vessel, pre-activate Fmoc-Phe-OH with DIC and HOBt in DMF for 20 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
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Repeat Deprotection and Coupling: Repeat steps 2 and 3 sequentially for Fmoc-Pro-OH and Fmoc-Gly-OH to elongate the peptide chain.
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N-terminal Capping (Z-group): After the final Fmoc deprotection, react the N-terminal glycine with Z-Cl in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in DCM to introduce the benzyloxycarbonyl (Z) protecting group. Wash the resin with DCM.
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Cleavage and C-terminal Alcohol Formation: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups. This process will yield the C-terminal carboxylic acid. The peptide is then precipitated in cold diethyl ether, centrifuged, and lyophilized. The resulting peptide acid is then reduced to the corresponding alcohol using a suitable reducing agent like borane-tetrahydrofuran complex.
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Oxidation to Aldehyde: Dissolve the purified peptide alcohol in DCM and treat with Dess-Martin periodinane to oxidize the primary alcohol to the corresponding aldehyde. The reaction is monitored by thin-layer chromatography.
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Purification: The crude peptide aldehyde is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product, Z-Gly-Pro-Phe-Leu-CHO.
